2-Hydroxy-4,5-dimethoxybenzoic acid
Overview
Description
2-Hydroxy-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O5. . This compound is a derivative of benzoic acid and features hydroxyl and methoxy functional groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-4,5-dimethoxybenzoic acid is the protein tyrosine kinase epidermal growth factor receptor . This receptor plays a crucial role in cell growth and differentiation.
Mode of Action
This compound interacts with its target by inhibiting the protein tyrosine kinase epidermal growth factor receptor . This inhibition results in a decrease in cell proliferation and an increase in cell differentiation.
Biochemical Pathways
The compound affects the epidermal growth factor receptor signaling pathway. The inhibition of this pathway leads to downstream effects such as decreased cell proliferation and increased cell differentiation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.72 , suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include decreased cell proliferation and increased cell differentiation . These effects are due to the compound’s inhibition of the protein tyrosine kinase epidermal growth factor receptor.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is relatively stable under normal conditions, but it may react under strong acidic or basic conditions . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature and light exposure.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as hydroxybenzoic acids, have been found to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It’s known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-4,5-dimethoxybenzoic acid involves the reaction of 2-hydroxy-4,5-dimethoxybenzaldehyde with an oxidizing agent . Another method includes the use of toluene as a solvent, where this compound is synthesized by refluxing with triphenylphosphite and sulfuric acid under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy-4,5-dimethoxybenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Syringic Acid: 4-Hydroxy-3,5-dimethoxybenzoic acid, a naturally occurring phenolic compound with similar structural features.
Protocatechuic Acid: 3,4-Dihydroxybenzoic acid, another benzoic acid derivative with hydroxyl groups at different positions.
Uniqueness
2-Hydroxy-4,5-dimethoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual methoxy groups and hydroxyl group make it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
2-hydroxy-4,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBXSZYVSFYJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468661 | |
Record name | 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5722-93-0 | |
Record name | 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of this new synthetic route for Acotiamide Hydrochloride using 2-Hydroxy-4,5-dimethoxybenzoic acid?
A1: This novel synthesis method, utilizing this compound, offers several advantages:
- Environmental Friendliness: It avoids the use of environmentally detrimental catalysts and reagents, minimizing pollution and promoting sustainable practices. []
- Cost-Effectiveness: By employing readily available starting materials and eliminating the need for expensive catalysts, this approach significantly reduces production costs. []
- High Yield and Purity: The optimized reaction conditions result in a high yield of Acotiamide Hydrochloride with high purity, crucial factors for pharmaceutical applications. []
- Industrial Scalability: The simplicity of the process and the ease of handling make it suitable for large-scale production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.